molecular formula C8HF4NO2 B12447072 4-Cyano-2,3,5,6-tetrafluorobenzoic acid CAS No. 17823-39-1

4-Cyano-2,3,5,6-tetrafluorobenzoic acid

Cat. No.: B12447072
CAS No.: 17823-39-1
M. Wt: 219.09 g/mol
InChI Key: ZJQYQPPPUBJOER-UHFFFAOYSA-N
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Description

4-Cyano-2,3,5,6-tetrafluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C8HF4NO2 It is characterized by the presence of four fluorine atoms and a cyano group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2,3,5,6-tetrafluorobenzoic acid typically involves the introduction of fluorine atoms and a cyano group onto a benzoic acid framework. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as tetrafluoroboric acid. The cyano group can be introduced via a cyanation reaction using reagents like copper(I) cyanide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and cyanation reactions. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2,3,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzoic acids, amines, and various oxidized derivatives .

Scientific Research Applications

4-Cyano-2,3,5,6-tetrafluorobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-2,3,5,6-tetrafluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The cyano group can interact with enzymes and receptors, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

    2,3,4,5-Tetrafluorobenzoic Acid: Similar in structure but lacks the cyano group.

    4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Contains an azido group instead of a cyano group.

    4-Amino-2,3,5,6-tetrafluorobenzoic Acid: Contains an amino group instead of a cyano group.

Uniqueness: 4-Cyano-2,3,5,6-tetrafluorobenzoic acid is unique due to the presence of both fluorine atoms and a cyano group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

17823-39-1

Molecular Formula

C8HF4NO2

Molecular Weight

219.09 g/mol

IUPAC Name

4-cyano-2,3,5,6-tetrafluorobenzoic acid

InChI

InChI=1S/C8HF4NO2/c9-4-2(1-13)5(10)7(12)3(6(4)11)8(14)15/h(H,14,15)

InChI Key

ZJQYQPPPUBJOER-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)C(=O)O)F)F

Origin of Product

United States

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